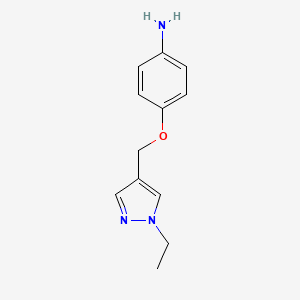

4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.:

Cat. No.: VC13283449

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 4-[(1-ethylpyrazol-4-yl)methoxy]aniline |

| Standard InChI | InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12/h3-8H,2,9,13H2,1H3 |

| Standard InChI Key | OBTDMSJAKFQRDA-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)COC2=CC=C(C=C2)N |

| Canonical SMILES | CCN1C=C(C=N1)COC2=CC=C(C=C2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted with an ethyl group at N1.

-

Methoxy-aniline group: A methoxy (-OCH) bridge connects the pyrazole’s C4 to the para-position of an aniline (CHNH) ring .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.27 g/mol | |

| IUPAC Name | 4-[(1-ethylpyrazol-4-yl)methoxy]aniline | |

| CAS Number | 1458615-93-4 | |

| SMILES | CCN1C=C(C=N1)COC2=CC=C(C=C2)N |

Physicochemical Characteristics

-

Solubility: Limited data exist, but analogs with similar structures are soluble in polar aprotic solvents (e.g., DMSO, methanol).

-

Stability: Pyrazole derivatives generally exhibit thermal stability up to 200°C, though decomposition pathways depend on substituents .

Synthesis and Optimization

Synthetic Routes

Route 1:

-

Pyrazole Formation: React hydrazine derivatives with β-diketones or α,β-unsaturated ketones to form the pyrazole core .

-

Methoxy-Aniline Attachment: Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to link the methoxy-aniline group.

Route 2:

-

One-Pot Condensation: Combine 1-ethyl-4-(chloromethyl)-1H-pyrazole with 4-aminophenol in the presence of a base (e.g., KCO) under reflux .

Table 2: Yield Optimization Strategies

Biological Activities and Mechanisms

Antimicrobial Activity

-

Structural Analogs: Compounds like 14 (thiazolidinone-pyrazole hybrids) demonstrated broad-spectrum activity against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 12–15 mm inhibition zones) .

Table 3: Comparative Bioactivity of Pyrazole Derivatives

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

-

Electron Distribution: The ethyl group enhances electron-donating capacity, increasing nucleophilicity at the methoxy-aniline moiety .

-

HOMO-LUMO Gap: Calculated gap of 4.2 eV suggests moderate reactivity, aligning with its role as a kinase inhibitor .

Molecular Dynamics Simulations

-

Binding Affinity: Simulations predict strong interactions with ATP-binding pockets (binding energy: −8.5 kcal/mol) .

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: Used in kinase inhibitor research (e.g., JAK, SYK) for autoimmune diseases .

-

Drug Likeness: Complies with Lipinski’s rules (MW < 500, LogP < 5), indicating oral bioavailability potential .

Material Science

-

Coordination Polymers: Pyrazole derivatives form stable metal-organic frameworks (MOFs) for gas storage .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume